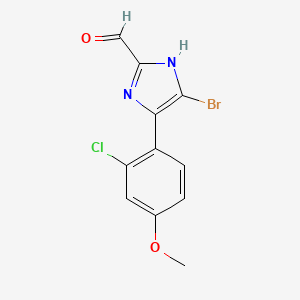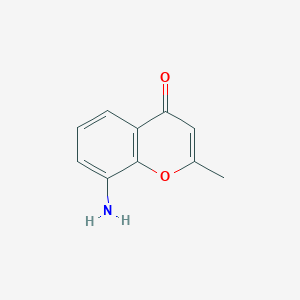
3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is primarily used for research and development purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the fluorine and methoxy groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions. For instance, the preparation of the pyrazole ring might involve the cyclization of hydrazine derivatives with diketones under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are commonly used for purification .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could produce a variety of substituted anilines .
Aplicaciones Científicas De Investigación
3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for developing pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways by binding to these targets and altering their activity. This modulation can lead to changes in cellular processes, which are the basis for its effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-methoxyaniline include other fluorinated pyrazoles and methoxyanilines. Some examples are:
- 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-chloroaniline
- 3-(5-Fluoro-1-methyl-3-pyrazolyl)-2-ethoxyaniline .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the fluorine and methoxy groups enhances its reactivity and potential for forming diverse derivatives .
Propiedades
Fórmula molecular |
C11H12FN3O |
|---|---|
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
3-(5-fluoro-1-methylpyrazol-3-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H12FN3O/c1-15-10(12)6-9(14-15)7-4-3-5-8(13)11(7)16-2/h3-6H,13H2,1-2H3 |
Clave InChI |
AKTZYKPPOZHAIW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=C(C(=CC=C2)N)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)





